molecular formula C10H10N4O3S B2979237 N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 941869-12-1

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2979237
CAS No.: 941869-12-1
M. Wt: 266.28
InChI Key: ZYGJTXFPJCHMBU-UHFFFAOYSA-N
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Description

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide: is a synthetic organic compound that features a pyrimidine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available thiophene-2-carboxylic acid and 6-amino-1-methyluracil.

    Condensation Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with the amino group of 6-amino-1-methyluracil to form the amide bond, yielding N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl groups in the pyrimidine ring can be achieved using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.

Biology and Medicine

    Antimicrobial Agents: Due to its structural similarity to nucleic acid bases, it can be explored for antimicrobial properties.

    Anticancer Research: The compound’s ability to interact with DNA and enzymes involved in cell replication makes it a potential candidate for anticancer drug development.

Industry

    Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with DNA replication and transcription processes. Additionally, the thiophene ring can enhance binding affinity to certain enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide
  • N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide

Uniqueness

Compared to its analogs, N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide offers a unique combination of electronic properties due to the presence of the thiophene ring. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S/c1-14-7(11)6(9(16)13-10(14)17)12-8(15)5-3-2-4-18-5/h2-4H,11H2,1H3,(H,12,15)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGJTXFPJCHMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)NC(=O)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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